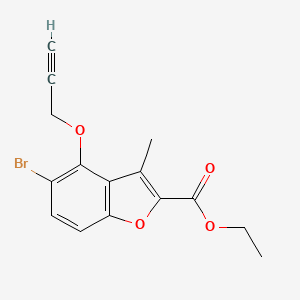

Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate

Description

Propriétés

Formule moléculaire |

C15H13BrO4 |

|---|---|

Poids moléculaire |

337.16 g/mol |

Nom IUPAC |

ethyl 5-bromo-3-methyl-4-prop-2-ynoxy-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C15H13BrO4/c1-4-8-19-14-10(16)6-7-11-12(14)9(3)13(20-11)15(17)18-5-2/h1,6-7H,5,8H2,2-3H3 |

Clé InChI |

KTDTVHHCJSUVQL-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2OCC#C)Br)C |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-hydroxybenzaldehyde, propargyl bromide, and ethyl acetoacetate.

Formation of Benzofuran Core: The initial step involves the formation of the benzofuran core through a cyclization reaction. This is achieved by reacting 5-bromo-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as potassium carbonate.

Introduction of Prop-2-yn-1-yloxy Group: The next step involves the introduction of the prop-2-yn-1-yloxy group. This is typically done by reacting the intermediate benzofuran compound with propargyl bromide in the presence of a base such as sodium hydride.

Final Product Formation: The final step involves the esterification of the carboxylic acid group to form the ethyl ester. This is achieved by reacting the intermediate compound with ethanol in the presence of an acid catalyst such as sulfuric acid.

Analyse Des Réactions Chimiques

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic or acidic conditions, yielding the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives and modifying solubility.

Reaction Conditions

-

Catalyst : Alkaline hydroxide (e.g., NaOH) or acid catalysts (e.g., HCl)

-

Solvent : Water, THF, or methanol

-

Temperature : Elevated temperatures (60–100°C)

Outcome

| Parameter | Value/Description |

|---|---|

| Product | Benzofuran-2-carboxylic acid |

| Functional Group | Replacement of ester with COOH |

| Application | Prodrug development, enzyme targeting |

Nucleophilic Substitution (C–Br Bond)

The bromine atom at position 5 undergoes substitution via SNAr or SN2 mechanisms, depending on the nucleophile and reaction conditions.

Typical Nucleophiles

-

Alkoxides (e.g., methoxide)

-

Amines (e.g., morpholine)

-

Grignard reagents (e.g., methylmagnesium bromide)

Reaction Conditions

-

Solvent : DMF, DMSO, or THF

-

Catalyst : Phase-transfer catalysts (e.g., TBAB)

-

Temperature : 0–80°C

Outcome

| Reaction Type | Product Example |

|---|---|

| Substitution with methoxide | 5-Methoxy derivative |

| Substitution with amine | 5-Amino derivative |

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Mechanism

(R = aryl/alkyl group)

Conditions

-

Catalyst : Pd(PPh₃)₄

-

Base : K₂CO₃

-

Solvent : Toluene, dioxane, or water

Propargyl Ether Transformations

The propargyl ether group undergoes click chemistry (e.g., Huisgen cycloaddition with azides) or thermal rearrangements.

Reaction Example

Conditions

Structural Stability and Solubility

The compound’s solubility in organic solvents (e.g., DMSO, chloroform) facilitates reaction optimization. Its stability under acidic/basic conditions depends on the substitution pattern of the benzofuran core .

Applications De Recherche Scientifique

Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is used in the study of biological pathways and enzyme interactions. Its ability to undergo various chemical reactions makes it a valuable tool in biochemical research.

Medicine: The compound is investigated for its potential therapeutic properties. It is used in the development of new drugs and pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Mécanisme D'action

The mechanism of action of Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and functional groups. The bromine atom and prop-2-yn-1-yloxy group play a crucial role in its binding affinity and specificity towards target molecules. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on biological systems.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogs and Their Properties

| CAS No. | Substituents (Position) | Similarity Score | Key Functional Differences |

|---|---|---|---|

| 53724-96-2 | 5-methoxy, 3-methyl | 0.99 | Methoxy (electron-donating) vs. bromo |

| 1403564-64-6 | 4-benzyloxy, 3-methyl | 0.95 | Benzyloxy (bulkier) vs. propargyloxy |

| 1403566-27-7 | 4-methoxy, 3-methyl (methyl ester) | 0.95 | Methyl ester vs. ethyl ester |

| 1403565-08-1 | 4-isopropoxy, 3-methyl | 0.94 | Isopropoxy (sterically hindered) |

Substituent Effects on Reactivity and Bioactivity

- Bromo vs. In contrast, methoxy analogs are more electron-rich, which may favor interactions with enzymes like urease or tyrosinase .

- Propargyloxy vs. Benzyloxy (CAS 1403564-64-6): The propargyloxy group’s terminal alkyne enables click chemistry applications, whereas benzyloxy groups are inert under similar conditions. However, benzyloxy derivatives may exhibit improved stability in acidic conditions .

- Ester Variations (CAS 1403566-27-7): Methyl esters (vs. ethyl) may alter lipophilicity and metabolic stability, impacting bioavailability in pharmacological contexts .

Crystallographic Characterization

Tools like SHELX , ORTEP , and Mercury are critical for analyzing crystal packing and intermolecular interactions. For example:

- Propargyloxy Effects: The propargyloxy group’s linear geometry may influence crystal packing via C-H···π or alkyne-π interactions, distinct from the bent conformations of isopropoxy or benzyloxy analogs.

- Bromo vs. Methoxy: Bromo’s larger van der Waals radius could lead to denser packing compared to methoxy-substituted crystals .

Activité Biologique

Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate (CAS: 1040323-78-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 337.17 g/mol. The compound features a benzofuran core with bromine and propynyl groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 337.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1040323-78-1 |

Synthesis

The synthesis of this compound typically involves the reaction of brominated benzofuran derivatives with propynyl alcohol under basic conditions. This method has been optimized to enhance yield and purity, making it suitable for further biological evaluations .

Antimicrobial Activity

Research indicates that derivatives of propynyl-substituted benzofurans exhibit notable antimicrobial properties. For instance, compounds similar to Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .

Antitumor Effects

In vitro studies have shown that this compound exhibits antitumor activity, particularly against cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism appears to involve apoptosis induction and cell cycle arrest, with IC50 values indicating significant potency compared to standard chemotherapeutic agents like 5-Fluorouracil .

Anti-inflammatory and Antioxidant Properties

Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran has also been evaluated for anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models, indicating its potential as an anti-inflammatory agent .

Case Studies

Recent studies have highlighted the compound's multifaceted biological activity:

- Antimicrobial Study : A study focused on the antibacterial properties of various propynyl-substituted benzofurans found that Ethyl 5-bromo derivatives exhibited significant inhibition against Gram-positive bacteria, with a percentage inhibition exceeding 80% at higher concentrations .

- Antitumor Research : In a comparative study, Ethyl 5-bromo derivatives were tested against established cancer cell lines, revealing that the compound induced apoptosis through mitochondrial pathways, enhancing its potential as a therapeutic agent in oncology .

Q & A

Basic: What are the standard synthetic routes for preparing Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate?

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the benzofuran core via O-alkylation of salicylaldehyde derivatives with ethyl bromoacetate or chloroacetate in the presence of K₂CO₃ as a base and dehydrating agent (acetonitrile or DMF, reflux conditions) .

- Step 2: Bromination at the 5-position using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions).

- Step 3: Introduction of the prop-2-yn-1-yloxy group via nucleophilic substitution or Mitsunobu reaction, depending on the reactivity of the hydroxyl intermediate.

Key intermediates like ethyl 5-nitrobenzofuran-2-carboxylate may require reduction (e.g., Pd/C-H₂) before functionalization .

Advanced: How can microwave-assisted Suzuki coupling be optimized for introducing aryl groups at the 5-position of benzofuran-2-carboxylate derivatives?

Microwave-assisted Suzuki coupling offers rapid and efficient aryl group introduction:

- Catalyst System: Use Pd(PPh₃)₄ or PdCl₂(dppf) with a ligand-to-metal ratio optimized for electron-deficient aryl boronic esters.

- Solvent: Toluene or DMF:H₂O mixtures at 100–120°C under microwave irradiation (10–30 minutes) .

- Substrate Preparation: Ensure the brominated benzofuran derivative (e.g., ethyl 5-bromobenzofuran-2-carboxylate) is free of moisture to prevent catalyst deactivation.

- Post-Reaction Analysis: Monitor coupling efficiency via HPLC and characterize products using ¹H/¹³C NMR to confirm regioselectivity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- IR Spectroscopy: Confirms carbonyl (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) functional groups .

- NMR (¹H/¹³C): Identifies substituent patterns (e.g., propynyloxy protons at δ 4.6–4.8 ppm, methyl groups at δ 2.3–2.5 ppm) .

- Mass Spectrometry (HRMS): Verifies molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ with bromine isotope splitting) .

Advanced: What challenges arise in the crystallographic refinement of brominated benzofuran derivatives, and how can SHELX software address them?

- Heavy Atom Effects: Bromine’s high electron density causes absorption and anisotropic displacement artifacts. SHELXL refines anisotropic displacement parameters (ADPs) and applies absorption corrections using multi-scan data .

- Disorder Modeling: Propynyloxy groups may exhibit rotational disorder. SHELXL’s PART instruction partitions disordered atoms for refined occupancy .

- Validation: Use the IUCr’s checkCIF tool to resolve geometry outliers (e.g., bond length/angle mismatches) .

Advanced: How can researchers resolve contradictory data in the regioselective functionalization of benzofuran cores?

- Regioselectivity Analysis: Combine X-ray crystallography (to confirm substitution patterns) with DFT calculations to map electronic effects (e.g., Fukui indices for electrophilic bromination) .

- Competitive Reaction Monitoring: Use in-situ NMR or LC-MS to track intermediates during functionalization steps (e.g., propynyloxy vs. alternative alkoxy groups) .

Basic: What is the role of potassium carbonate in benzofuran carboxylate ester synthesis?

K₂CO₃ acts as a dual-purpose base and dehydrating agent:

- Facilitates O-alkylation by deprotonating salicylaldehyde’s hydroxyl group.

- Removes water via anhydrous conditions (reflux in acetonitrile/DMF), shifting equilibrium toward ester formation .

Advanced: What strategies improve the yield of palladium-catalyzed coupling reactions in benzofuran derivative synthesis?

- Ligand Optimization: Bulky ligands (e.g., XPhos) enhance catalyst stability and prevent β-hydride elimination in Suzuki couplings .

- Microwave Irradiation: Reduces reaction time and byproduct formation (e.g., homocoupling) .

- Precatalyst Activation: Pre-mix Pd(OAc)₂ with ligands in degassed solvent to ensure active catalyst formation .

Basic: How is the purity of synthesized derivatives assessed?

- Chromatography: TLC (hexane:ethyl acetate) or HPLC (C18 column, acetonitrile:H₂O gradient) .

- Elemental Analysis: Verify C, H, N, Br percentages within ±0.4% of theoretical values .

- Melting Point: Sharp melting range (e.g., 110–112°C) indicates crystallinity and purity .

Advanced: What computational methods support structural elucidation when crystallographic data is ambiguous?

- DFT Calculations: Optimize molecular geometry using Gaussian09 (B3LYP/6-31G**) and compare with experimental NMR/IR data .

- Molecular Docking: Predict bioactive conformations for derivatives with potential enzyme targets (e.g., α-glucosidase) .

Advanced: How does the prop-2-yn-1-yloxy group affect the benzofuran core’s electronic properties and reactivity?

- Electronic Effects: The electron-withdrawing alkyne reduces electron density at the 4-position, directing electrophilic substitution to the 5- or 6-positions .

- Reactivity: The terminal alkyne enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer grafting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.